molecular formula C26H19BrFN3O2 B2880196 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 361167-96-6

3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No. B2880196
CAS RN: 361167-96-6
M. Wt: 504.359
InChI Key: VOTOUPPRXYLGHQ-UHFFFAOYSA-N
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Description

3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C26H19BrFN3O2 and its molecular weight is 504.359. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structural elements related to the query chemical have shown promising antimicrobial activities. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and evaluated for their antimicrobial effectiveness. Certain fluoro-substituted compounds within this series demonstrated significant antimicrobial activity, suggesting potential as novel antimicrobial agents (Ansari & Khan, 2017). Additionally, quinoline-based derivatives have been synthesized and displayed broad-spectrum antimicrobial potency against various microbial strains, highlighting their potential as lead molecules for antimicrobial drug development (Desai, Rajpara, & Joshi, 2012).

Synthesis and Characterization

Innovative synthesis methodologies have been developed to produce these compounds efficiently. An example includes the efficient ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, characterized by spectroscopic, crystallographic, and biological investigations. These methods not only provide new compounds but also explore their anti-microbial properties, offering insights into their potential applications in medicinal chemistry (Prasath et al., 2015).

Photophysical Properties and Potential Applications

The photophysical properties of related compounds have been studied, with some showing promising results for applications in organic electronics or as molecular logic gates. For instance, the photophysical properties of 1-pyridine-3-phenylpyrazoloquinoline have been investigated, demonstrating the effect of pyridyl substituent on excited-state deactivation and its implementation in molecular logic gate applications. This suggests potential uses in advanced materials science and molecular electronics (Uchacz et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline, which is then coupled with 2-hydroxybenzoyl chloride to form the final product.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "6-bromo-2-chloro-4-phenylquinoline", "2-hydroxybenzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole\n- React 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole.", "Step 2: Synthesis of 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline\n- React 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole with 6-bromo-2-chloro-4-phenylquinoline to form 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline.", "Step 3: Synthesis of 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one\n- React 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinoline with 2-hydroxybenzoyl chloride to form the final product, 3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one." ] }

CAS RN

361167-96-6

Product Name

3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Molecular Formula

C26H19BrFN3O2

Molecular Weight

504.359

IUPAC Name

3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C26H19BrFN3O2/c1-15(32)31-23(18-9-5-6-10-20(18)28)14-22(30-31)25-24(16-7-3-2-4-8-16)19-13-17(27)11-12-21(19)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33)

InChI Key

VOTOUPPRXYLGHQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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